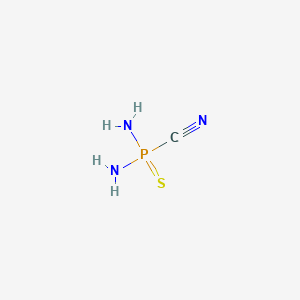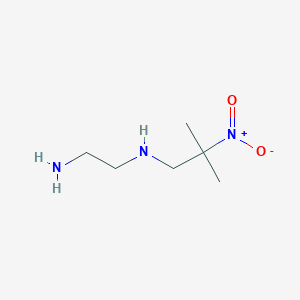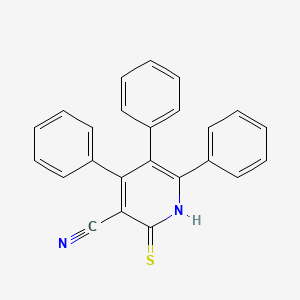
4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by a pyridine ring substituted with phenyl groups and a sulfanylidene moiety, making it an interesting subject for synthetic and application-based research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . The reaction is often catalyzed by bases such as sodium ethoxide, which promotes intramolecular cyclization to form the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic structures. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. Its derivatives have shown promise in preliminary studies for their anti-inflammatory and anticancer activities .
Industry: In the industrial sector, derivatives of this compound are investigated for their potential use in materials science, particularly in the development of novel polymers and advanced materials.
Mecanismo De Acción
The biological activity of 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest interactions with key signaling proteins and enzymes .
Comparación Con Compuestos Similares
4,6-Diaryl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile: Shares a similar core structure but differs in the substitution pattern on the pyridine ring.
Thienopyridine derivatives: These compounds have a sulfur atom incorporated into the pyridine ring, offering different reactivity and biological properties.
Uniqueness: 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in synthetic chemistry and potential drug development.
Propiedades
Número CAS |
114038-47-0 |
|---|---|
Fórmula molecular |
C24H16N2S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4,5,6-triphenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H16N2S/c25-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(26-24(20)27)19-14-8-3-9-15-19/h1-15H,(H,26,27) |
Clave InChI |
TWDHENGVDICRHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


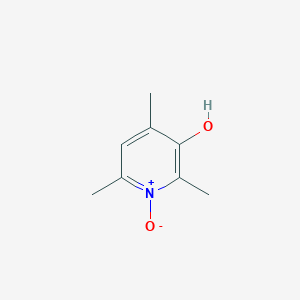
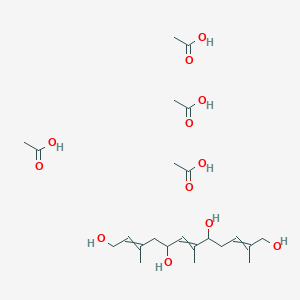
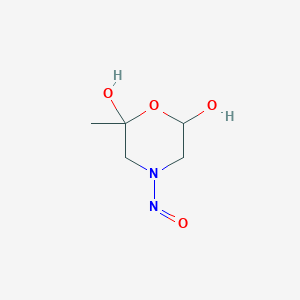


![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

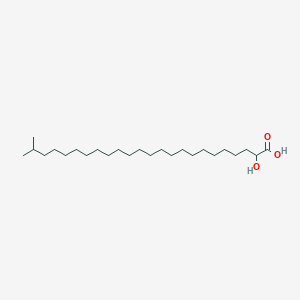
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
